molecular formula C12H13NO4 B1586309 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione CAS No. 69676-63-7

2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione

Cat. No. B1586309
Key on ui cas rn: 69676-63-7
M. Wt: 235.24 g/mol
InChI Key: JBKIFGNPYPHRJA-UHFFFAOYSA-N
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Patent
US06320040B1

Procedure details

A suspension of 30.0 g (202.5 mmol) of phthalic anhydride, 20 mL (21.0 g, 199.4 mmol) of 2-(2-aminoethoxy)-ethanol in 400 mL of benzene was added 1.0×10−2 g (5.3×10−5 mmol) of TsOH.H2O. The reaction flask was connected to a Dean-Stark condenser and then heated to reflux for 14 h. The solvent was removed at reduced pressure and the residue was purified by SiO2 column chromatography (hexanes/AcOEt 1:1 then CHCl3/MeOH 20:1) gave 43.7 g (93.1%) of 13 as a light yellow syrup. This syrup slowly crystallized on standing at room temperature overnight. as needle-like crystals. mp 66-66.5° C. Rf(hexanes/AcOEt 1:1) 0.17. 1H NMR (CDCl3) d 2.41 (t, 1H, J=6.2 Hz, OH), 3.57-3.93 (m, 8 H), 7.69-7.87 (m, 4H). 13C NMR (CDCl3) d 37.52, 61.62, 68.24, 72.24, 123.36, 131.97, 134.00, 168.38 (C═O). Anal Calcd for C12H13NO4: C, 61.28; H, 5.53; N, 5.96. Found: C, 61.34; H, 5.62; N, 5.94.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0.01 g
Type
catalyst
Reaction Step Two
Name
Yield
93.1%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[O:6][C:4](=O)[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[NH2:12][CH2:13][CH2:14][O:15][CH2:16][CH2:17][OH:18]>C1C=CC=CC=1.CC1C=CC(S(O)(=O)=O)=CC=1.O>[C:4]1(=[O:6])[N:12]([CH2:13][CH2:14][O:15][CH2:16][CH2:17][OH:18])[C:1](=[O:11])[C:2]2=[CH:10][CH:9]=[CH:8][CH:7]=[C:3]12 |f:3.4|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
20 mL
Type
reactant
Smiles
NCCOCCO
Name
Quantity
400 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0.01 g
Type
catalyst
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 14 h
Duration
14 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by SiO2 column chromatography (hexanes/AcOEt 1:1

Outcomes

Product
Name
Type
product
Smiles
C1(C=2C(C(N1CCOCCO)=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 43.7 g
YIELD: PERCENTYIELD 93.1%
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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